molecular formula C20H14O2 B181611 phthalophenone CAS No. 596-29-2

phthalophenone

Cat. No.: B181611
CAS No.: 596-29-2
M. Wt: 286.3 g/mol
InChI Key: WUBNJKMFYXGQDB-UHFFFAOYSA-N
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Description

phthalophenone: is an organic compound that belongs to the class of benzofuranones It is characterized by the presence of two phenyl groups attached to the third carbon of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phthalophenone can be achieved through several synthetic routes. One common method involves the cyclization of 2-hydroxychalcones under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-Hydroxychalcone and a suitable acid catalyst.

    Reaction Conditions: The reaction is carried out in an acidic medium, often using sulfuric acid or hydrochloric acid as the catalyst.

    Procedure: The 2-hydroxychalcone undergoes intramolecular cyclization to form the benzofuranone ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

phthalophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of dihydrobenzofuran derivatives.

    Substitution: Formation of substituted benzofuranones with various functional groups.

Scientific Research Applications

phthalophenone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phthalophenone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzofuran: Lacks the second phenyl group at the third carbon.

    3-Phenyl-2-benzofuran-1(3H)-one: Has only one phenyl group at the third carbon.

    Benzofuran: The parent compound without any phenyl substitutions.

Uniqueness

phthalophenone is unique due to the presence of two phenyl groups at the third carbon, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzofuran derivatives and can lead to unique properties and applications.

Properties

IUPAC Name

3,3-diphenyl-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-19-17-13-7-8-14-18(17)20(22-19,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBNJKMFYXGQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285148
Record name 3,3-Diphenyl-2-benzofuran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596-29-2
Record name MLS002608257
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3-Diphenyl-2-benzofuran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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